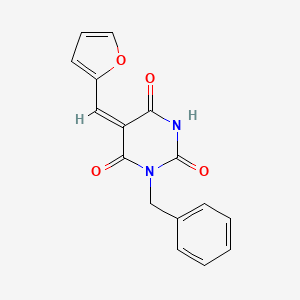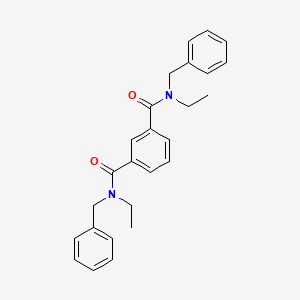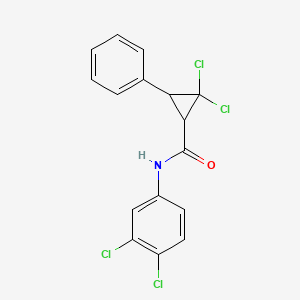
2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide, also known as DCDPC, is a cyclopropane-based compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-cancer agent. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound was also found to induce apoptosis in these cancer cells, suggesting that it may be a promising candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide is not fully understood, but it is thought to involve the inhibition of tubulin polymerization. Tubulin is a protein that is involved in cell division, and its inhibition can lead to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory effects. In a study published in the European Journal of Pharmacology, this compound was found to inhibit the production of pro-inflammatory cytokines in vitro. This compound has also been found to have anti-oxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, this compound is also known to be unstable in solution, which can make it difficult to work with. Additionally, this compound has not yet been extensively studied in vivo, which limits its potential applications in clinical settings.
Future Directions
There are several future directions for research on 2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide. One area of interest is the development of more stable analogs of this compound that can be used in laboratory experiments and potentially in clinical settings. Another area of interest is the study of the mechanism of action of this compound in more detail, which may provide insights into its potential applications in various fields. Finally, further studies are needed to determine the safety and efficacy of this compound in vivo, which will be important for its potential use as a therapeutic agent.
Synthesis Methods
2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with phenylacetic acid to form N-(3,4-dichlorophenyl)-3-phenylacrylamide. This intermediate is then reacted with dichlorocarbene to form this compound. The overall yield of this synthesis method is around 60%.
Properties
IUPAC Name |
2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl4NO/c17-11-7-6-10(8-12(11)18)21-15(22)14-13(16(14,19)20)9-4-2-1-3-5-9/h1-8,13-14H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHMDYLWDRNRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(diethylamino)sulfonyl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B4954379.png)
![3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4954383.png)

![1-adamantyl[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B4954403.png)
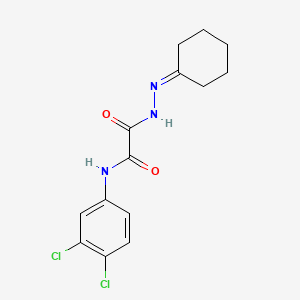
![2-methyl-9-(2-methylbenzyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4954426.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4954430.png)
![3-(3-nitrobenzyl)-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4954437.png)
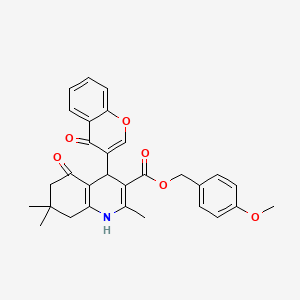
![3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4954448.png)
![3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile](/img/structure/B4954460.png)
![N-[4-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4954465.png)
